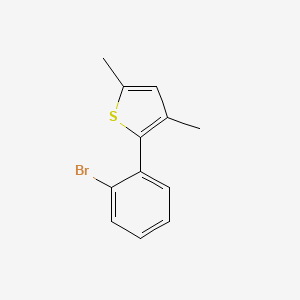
2-(2-Bromophenyl)-3,5-dimethylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-3,5-dimethylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and two methyl groups on the phenyl ring makes this compound unique and interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3,5-dimethylthiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-3,5-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and carboxylic acids are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Phenyl-3,5-dimethylthiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-3,5-dimethylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-3,5-dimethylthiophene involves its interaction with molecular targets through various pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenylthiophene: Lacks the two methyl groups present in 2-(2-Bromophenyl)-3,5-dimethylthiophene.
3,5-Dimethylthiophene: Does not contain the bromine atom.
2-Phenylthiophene: Lacks both the bromine atom and the methyl groups.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the two methyl groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it a valuable compound for various chemical transformations and applications .
Propiedades
Número CAS |
106183-35-1 |
|---|---|
Fórmula molecular |
C12H11BrS |
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-3,5-dimethylthiophene |
InChI |
InChI=1S/C12H11BrS/c1-8-7-9(2)14-12(8)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
Clave InChI |
SLCBSUQDJQNURZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C2=CC=CC=C2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



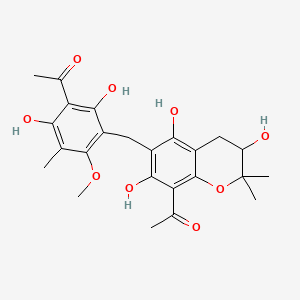
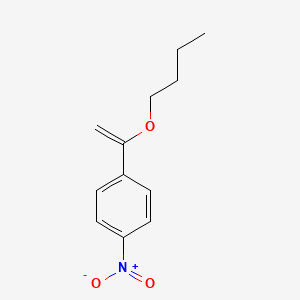
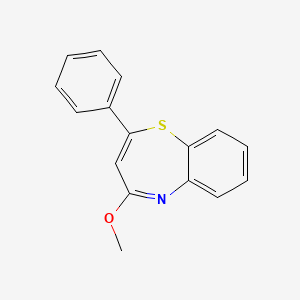
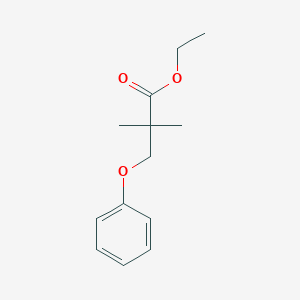
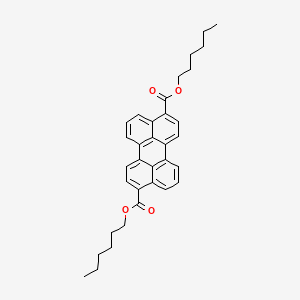
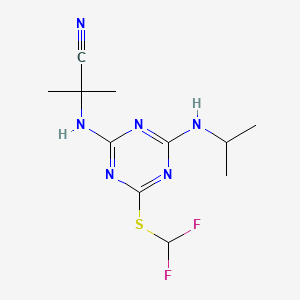
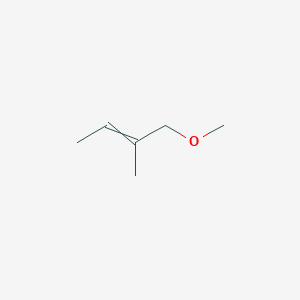
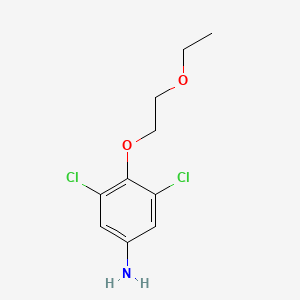
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)

